
4-Cyclopropoxy-5-methyl-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a cyclopropoxy group at the 4-position, a methyl group at the 5-position, and a methylsulfanyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative followed by methylation and thiolation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential to achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy or methylsulfanyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2-methoxy-5-(methylsulfanyl)pyridine: This compound has a methoxy group instead of a methyl group at the 2-position.
4-Cyclopropoxy-2-methyl-5-(methylsulfanyl)pyridine: This compound has a methyl group at the 2-position instead of a methoxy group.
Uniqueness
4-Cyclopropoxy-5-methyl-2-(methylsulfanyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the cyclopropoxy, methyl, and methylsulfanyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-methyl-2-methylsulfanylpyridine |
InChI |
InChI=1S/C10H13NOS/c1-7-6-11-10(13-2)5-9(7)12-8-3-4-8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
KWVXFSNZPWYPAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


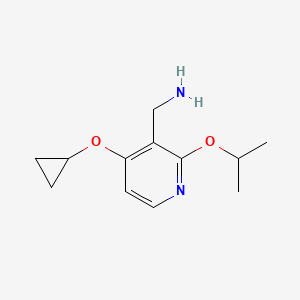
![2-[3-[(2-Chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B14807096.png)
![2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14807111.png)

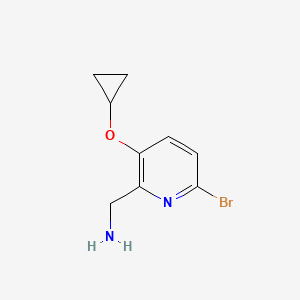
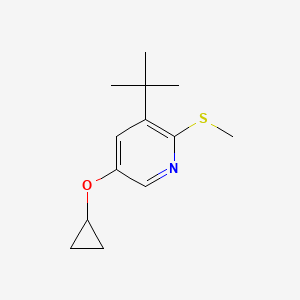
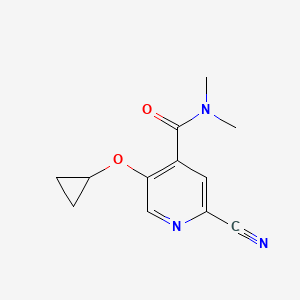
![N-[(E)-(2-ethoxyphenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14807135.png)
![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide](/img/structure/B14807149.png)

![(2E)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14807168.png)
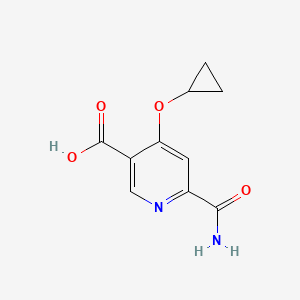
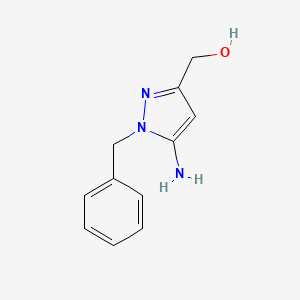
![(E)-5-[(1R,2R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14807175.png)
